molecular formula C14H11N5O3 B2523667 2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE CAS No. 1428362-20-2

2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE

Cat. No.: B2523667
CAS No.: 1428362-20-2
M. Wt: 297.274
InChI Key: ZNDGRSCYKQDGPQ-UHFFFAOYSA-N
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Description

The compound 2-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrazine features a unique hybrid structure combining a furan-substituted 1,2,4-oxadiazole ring, a four-membered azetidine ring, and a pyrazine moiety. The 1,2,4-oxadiazole core is known for its metabolic stability and hydrogen-bonding capacity, while the azetidine introduces conformational rigidity compared to larger cyclic amines . This structural complexity may influence pharmacokinetic properties, such as solubility and target binding, distinguishing it from simpler oxadiazole derivatives.

Properties

IUPAC Name

[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c20-14(10-6-15-3-4-16-10)19-7-9(8-19)13-17-12(18-22-13)11-2-1-5-21-11/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDGRSCYKQDGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC=CN=C2)C3=NC(=NO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furoic acid.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is typically formed by the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving appropriate amine and halide precursors.

    Coupling Reactions: The final step involves coupling the furan, oxadiazole, and azetidine intermediates with a pyrazine derivative under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The oxadiazole ring can be reduced to form amines or other reduced products.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and pyrazine rings, leading to a variety of substituted derivatives.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.

    Materials Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

    Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

Mechanism of Action

The mechanism of action of 2-{3-[3-(FURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]AZETIDINE-1-CARBONYL}PYRAZINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The compound’s multiple functional groups allow it to engage in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.

Comparison with Similar Compounds

Key Observations :

  • Rigidity vs.
  • Polarity : The pyrazine moiety increases polarity relative to phenyl-substituted 1,3,4-oxadiazoles , which may enhance aqueous solubility but reduce membrane permeability.
  • Metabolic Stability : The furan group in the target compound is susceptible to oxidative metabolism, whereas trifluoromethyl groups in confer resistance to enzymatic degradation.

Biological Activity

The compound 2-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrazine is a complex organic molecule that has garnered attention for its potential biological activity. This article explores the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C14H14N4O3C_{14}H_{14}N_4O_3 with a molecular weight of approximately 286.29g/mol286.29\,g/mol. The structure features a pyrazine ring, an azetidine group, and an oxadiazole moiety linked to a furan ring, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC14H14N4O3C_{14}H_{14}N_4O_3
Molecular Weight286.29g/mol286.29\,g/mol
IUPAC Name2-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrazine

Synthesis

The synthesis of 2-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrazine typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving furan derivatives and appropriate hydrazides.
  • Azetidine Formation : The azetidine structure can be synthesized via nucleophilic substitution methods.
  • Final Coupling : The pyrazine moiety is introduced through a coupling reaction with the azetidine derivative.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrazine exhibit significant antimicrobial activity against various bacterial strains and fungi. For instance:

  • In vitro assays demonstrated effectiveness against E. coli and Staphylococcus aureus , with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.

Anticancer Activity

Research has highlighted the potential anticancer properties of oxadiazole derivatives. A study showed that compounds containing the oxadiazole moiety can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 (µM)
MCF715
HeLa10

The biological activity of 2-{3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}pyrazine may involve:

  • Inhibition of Enzymatic Activity : The oxadiazole ring can interact with specific enzymes involved in cellular metabolism.
  • DNA Interaction : The compound may bind to DNA or RNA structures, disrupting replication or transcription processes.
  • Apoptosis Induction : Evidence suggests that it may activate apoptotic pathways in cancer cells.

Study on Antifungal Activity

A recent study evaluated the antifungal properties of various oxadiazole derivatives including our compound of interest. The results indicated:

  • Significant inhibition against Candida albicans , with an IC50 value of 20 µg/mL.

Research on Anticancer Effects

In a comparative study involving multiple derivatives of pyrazine and oxadiazole, it was found that the presence of the furan ring enhances the cytotoxic effects on cancer cells by facilitating better cellular uptake.

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